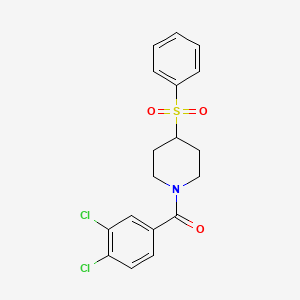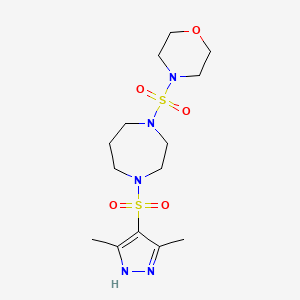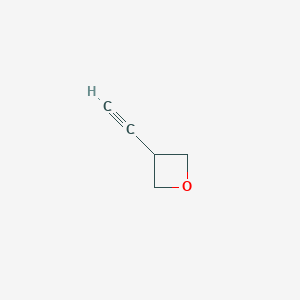
3-Ethynyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyloxetane is an organic compound with the molecular formula C5H6O. It features a four-membered oxetane ring with an ethynyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethynyloxetane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3,3-difluorocyclobutanecarbaldehyde with the Ohira-Bestmann reagent in the presence of potassium carbonate can yield this compound . Another method includes the use of intramolecular cyclization reactions, where the formation of the oxetane ring is facilitated by specific catalysts and reaction conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and cyclization reactions are applicable. Industrial-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyloxetane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to yield saturated derivatives.
Substitution: The oxetane ring can participate in substitution reactions, where the ethynyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are common.
Substitution: Nucleophilic reagents can be employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
3-Ethynyloxetane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a bioisostere for drug design is ongoing, with studies showing its ability to improve the physicochemical properties of target molecules
Mechanism of Action
The mechanism of action of 3-ethynyloxetane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The oxetane ring’s strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting enzyme activity and metabolic pathways .
Comparison with Similar Compounds
Oxetane: A simpler analog without the ethynyl group.
3,3-Difluorocyclobutanecarbaldehyde: A precursor used in the synthesis of 3-ethynyloxetane.
3,3-Diaryloxetanes: Compounds with similar structural motifs used in medicinal chemistry
Uniqueness: this compound is unique due to the presence of both the oxetane ring and the ethynyl group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research. Its ability to undergo various chemical transformations makes it a versatile compound in organic chemistry .
Properties
IUPAC Name |
3-ethynyloxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-5-3-6-4-5/h1,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMRITXCAKXWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631679.png)
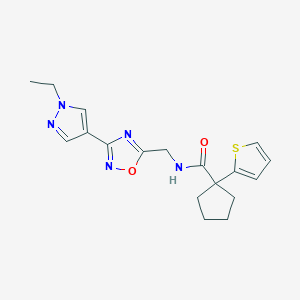

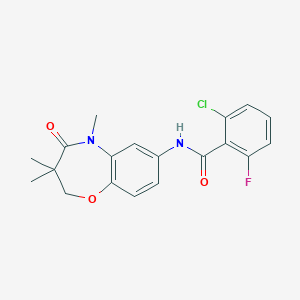
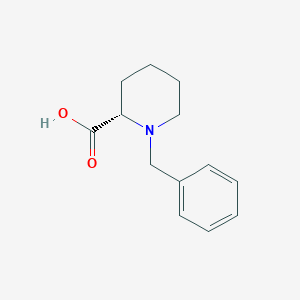
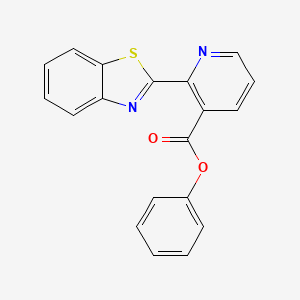
![2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2631691.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2631693.png)
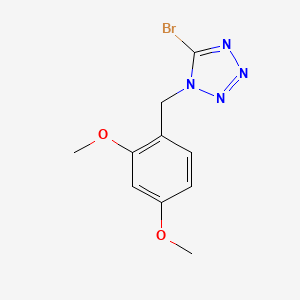
![3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2631695.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2631697.png)
